molecular formula C17H18N2O3 B5743117 N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B5743117
M. Wt: 298.34 g/mol
InChI Key: BMQALFPDHAFOIW-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-acetylamino phenyl group linked to a 2-methylphenoxy moiety via an acetamide bridge. This compound is of interest in medicinal chemistry due to its structural features, which are conducive to interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-5-3-4-6-16(12)22-11-17(21)19-15-9-7-14(8-10-15)18-13(2)20/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQALFPDHAFOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide typically involves a multi-step process. One common method includes the acetylation of 4-aminophenol to form 4-acetylaminophenol. This intermediate is then reacted with 2-methylphenoxyacetyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or acetylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Therapeutic Applications

1.1 Osteoporosis Treatment

NAPMA has shown promising results in the treatment of osteoporosis. Research indicates that it significantly inhibits osteoclast differentiation and bone resorption, which are critical processes in the pathology of osteoporosis. In vitro studies demonstrated that NAPMA downregulated the expression of osteoclast-specific markers such as c-Fos, NFATc1, and cathepsin K without exhibiting cytotoxic effects on bone marrow-derived macrophages. Furthermore, in vivo models showed that NAPMA protected against ovariectomy-induced bone loss, suggesting its potential as a therapeutic agent for osteoporosis and other bone diseases associated with excessive bone resorption .

1.2 Neuroprotective Effects

Another application of NAPMA is its neuroprotective potential. Compounds similar to NAPMA have been evaluated for their ability to inhibit monoamine oxidases (MAOs), enzymes linked to neurodegenerative diseases such as Parkinson's and Alzheimer's. In studies involving 2-phenoxyacetamide analogues, significant inhibition of MAO-A and MAO-B was observed, indicating that derivatives like NAPMA could be developed as neuroprotective agents .

Table 1: Summary of Key Findings

Study FocusMethodologyKey ResultsImplications
Osteoporosis TreatmentIn vitro & In vivoInhibited osteoclast differentiation; reduced bone resorptionPotential drug candidate for osteoporosis
NeuroprotectionEnzyme inhibition assaysSignificant MAO-A and MAO-B inhibitionPossible treatment for neurodegenerative diseases
Anti-inflammatory ActivityCOX inhibition assaysReduced inflammatory mediator productionMay serve as a safer alternative to traditional NSAIDs

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets within biological systems. The acetylamino group can form hydrogen bonds with target proteins, while the phenoxyacetamide moiety can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur-Containing Analogs

N-[4-(Acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide

This analog replaces the 2-methylphenoxy group with a sulfanyl-linked oxazole ring.

N-[4-(Acetylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

The sulfanyl group here is attached to a quinazolinone ring, which may enhance metabolic stability and target specificity. The quinazolinone core is known for kinase inhibition, suggesting this analog could have applications in cancer therapy, unlike the parent compound .

Table 1: Key Properties of Sulfur-Containing Analogs

Compound Key Structural Feature Potential Bioactivity Reference
Target Compound 2-Methylphenoxy Broad-spectrum applications
Oxazole-sulfanyl analog 4,5-Dimethyloxazole Drug discovery lead candidate
Quinazolinone-sulfanyl analog Quinazolinone ring Kinase inhibition

Phenoxy/Sulfonamide Derivatives

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

This compound features a sulfonamide group and a 3,4-dimethoxyphenethyl chain. The sulfonamide enhances hydrogen-bonding capacity, contributing to a docking score of -5.51 kcal/mol against ACE2, suggesting stronger target affinity compared to the parent compound’s phenoxy group .

2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide

Table 2: Phenoxy/Sulfonamide Analogs

Compound Functional Groups Target Affinity/Activity Reference
Target Compound 2-Methylphenoxy Moderate binding
Sulfonamide-ACE2 inhibitor Sulfonamide, dimethoxyphenyl High ACE2 docking score (-5.51 kcal/mol)
Methoxyphenoxy-sulfamoyl analog Methoxy, sulfamoyl Enzyme inhibition

Morpholinosulfonyl and Aryl-Substituted Analogs

N-(4-(Morpholinosulfonyl)phenyl)-2-(p-tolylamino)acetamide (5k)

The morpholinosulfonyl group improves solubility and bioavailability compared to the acetylamino group in the target compound. The p-tolylamino substituent may enhance binding to hydrophobic pockets in biological targets .

N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (15)

Table 3: Solubility and Selectivity Comparisons

Compound Solubility-Enhancing Group Key Application Reference
Target Compound Acetylamino General medicinal use
Morpholinosulfonyl analog (5k) Morpholinosulfonyl Enhanced bioavailability
Chloro-methoxy sulfonamide (15) Sulfonamide, chloro-methoxy Antitubercular activity

Electron-Withdrawing Substituents

2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1)

The nitro group is a strong electron-withdrawing substituent, which may increase stability and alter electronic properties, making B1 suitable for reactive intermediate synthesis .

2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2)

The trifluoromethyl group enhances lipophilicity and metabolic resistance, contrasting with the target compound’s 2-methylphenoxy group .

Table 4: Electronic Effects of Substituents

Compound Substituent Impact on Properties Reference
Target Compound 2-Methylphenoxy Moderate lipophilicity
Nitrophenyl analog (B1) Nitro group Increased stability
Trifluoromethyl analog (B2) Trifluoromethyl Enhanced metabolic stability

Biological Activity

N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an acetylamino group, a phenyl ring, and a methylphenoxy group. These structural components contribute to its unique interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies indicate that it exhibits moderate activity against various gram-positive bacteria, which is significant for developing new antibiotics in an era of increasing antibiotic resistance. The presence of the acetylamino group is believed to enhance its interaction with bacterial cell membranes.

Anticancer Activity

Research has shown that this compound may possess anticancer properties. It has been noted to inhibit the proliferation of cancer cell lines through mechanisms that involve the modulation of specific signaling pathways. For example, it may interfere with the activity of enzymes involved in cancer cell metabolism and survival.

The mechanism by which this compound exerts its biological effects involves several key interactions:

  • Hydrogen Bonding : The acetylamino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Hydrophobic Interactions : The phenyl and methylphenoxy groups interact with hydrophobic pockets in proteins, which can modulate enzyme and receptor activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamideSimilar structureAntimicrobial
N-(4-acetylamino-phenyl)-2-phenoxy-acetamideRelated acetamideAnticancer
N-(4-acetylamino-phenyl)-2-chloro-acetamideRelated acetamideAnti-inflammatory

The unique combination of functional groups in this compound allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments demonstrated that this compound significantly inhibited the growth of certain cancer cell lines. The compound's ability to induce apoptosis in these cells was attributed to its interaction with specific molecular targets involved in cell cycle regulation .
  • Animal Models : In vivo studies using animal models have shown promising results regarding the compound's efficacy in reducing tumor size and preventing metastasis. These findings suggest potential applications in cancer therapy .
  • Osteoclast Differentiation Inhibition : Recent studies indicated that derivatives of this compound could inhibit osteoclast differentiation, suggesting its potential use in treating osteoporosis and other bone resorption disorders. This effect was linked to downregulation of osteoclast-specific marker genes .

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